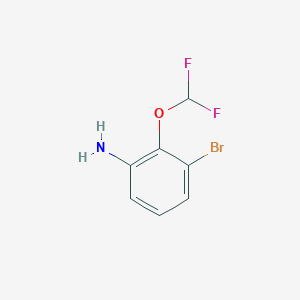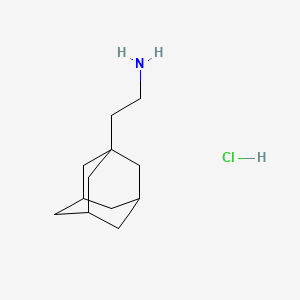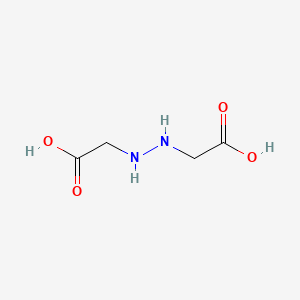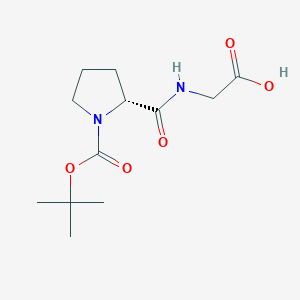
3-Bromo-2-(difluoromethoxy)aniline
概要
説明
The compound 3-Bromo-2-(difluoromethoxy)aniline is a fluorinated aniline derivative that is of interest due to its potential applications in the synthesis of functional molecules and agrochemical intermediates. The presence of bromo and difluoromethoxy groups in the molecule suggests that it could serve as a versatile building block for further chemical modifications.
Synthesis Analysis
The synthesis of related fluorinated aniline derivatives has been explored in several studies. A method for the preparation of 2-bromo-1,1,2,2-tetrafluoroethyl arenes using commercially available anilines and BrCF2CF2Br as starting materials has been developed, demonstrating the potential for high-efficiency reactions under blue LED irradiation . Additionally, a general protocol for N-difluoromethylation of aniline derivatives using ethyl bromodifluoroacetate as a difluorocarbene source has been reported, highlighting the operational simplicity and wide functional group tolerance of this reaction system .
Molecular Structure Analysis
Spectroscopic and quantum chemical studies have been conducted on similar molecules, such as 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline, to investigate their vibrational, structural, thermodynamic, and electronic properties. These studies have shown that the position of the substituent group on the benzene ring significantly influences the molecular structure and electronic properties .
Chemical Reactions Analysis
The reactivity of fluorinated aniline derivatives has been explored through various chemical reactions. For instance, copper/B2pin2-catalyzed C-H difluoroacetylation-cycloamidation of anilines has been used to synthesize 3,3-difluoro-2-oxindole derivatives, with amino groups acting as directing groups for regioselective ortho-difluoroacetylation . Moreover, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol demonstrates the potential for high-yield reactions with little environmental pollution .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For example, the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline has been optimized to achieve high yields and product purity, indicating the stability and reactivity of bromo and trifluoromethoxy substituted anilines . The versatility of 3-bromo-1,1,1-trifluoroacetone as a fluorinated building block also suggests that similar compounds like this compound could be used in the synthesis of a wide range of trifluoromethylated compounds .
科学的研究の応用
Synthesis and Structural Analysis : A study focused on the synthesis and crystal structure analysis of all-para-brominated oligo(N-phenyl-m-aniline)s, which are closely related to 3-Bromo-2-(difluoromethoxy)aniline. The research demonstrated that these compounds can be synthesized in a one-pot procedure and have interesting structural properties, such as a U-shaped structure and the ability to adopt helical structures. This highlights their potential in various synthetic applications (Ito et al., 2002).
Nonlinear Optical (NLO) Materials : Another study conducted vibrational analysis on halogenated anilines, which are structurally similar to this compound. The research provided insights into the effects of electron-donating and electron-withdrawing groups on aniline structures. The findings suggest potential applications in nonlinear optical materials, given the unique vibrational properties of these compounds (Revathi et al., 2017).
Photocatalysis in Synthesis : A method for preparing 2-bromo-1,1,2,2-tetrafluoroethyl arenes using anilines and BrCF2CF2Br as starting materials was developed. This study demonstrates the potential use of this compound in photocatalysis, facilitating the installation of amino and fluoroalkyl moieties in various compounds (Kong et al., 2017).
Applications in Drug Discovery and Development : Research on the synthesis of 3,3-difluoro-2-oxindole through a visible-light-induced photoredox difluoromethylation-amidation process utilized anilines, suggesting that compounds like this compound could be valuable in drug discovery and development due to their broad substrate tolerance and mild reaction conditions (Yu et al., 2017).
Transition Metal-Free Synthesis : A transition metal-free method for synthesizing meta-bromo- and meta-trifluoromethylanilines, starting from specific cyclopentanones, has been reported. This approach could be applicable to the synthesis of this compound, expanding the range of accessible aniline derivatives (Staudt et al., 2022).
Safety and Hazards
“3-Bromo-2-(difluoromethoxy)aniline” is considered hazardous. It has the signal word “Danger” and is associated with the hazard statements H301+H311;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
生化学分析
Biochemical Properties
3-Bromo-2-(difluoromethoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites. This binding interaction prevents the phosphorylation of target proteins, thereby altering cellular signaling pathways. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage. Threshold effects are often observed, where a specific dosage level triggers a marked change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. For example, the metabolism of this compound can lead to the formation of reactive intermediates that may further interact with cellular components .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. These localization patterns are essential for understanding the compound’s overall impact on cellular processes .
特性
IUPAC Name |
3-bromo-2-(difluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c8-4-2-1-3-5(11)6(4)12-7(9)10/h1-3,7H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAAVVCNMXUAJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801281831 | |
| Record name | 3-Bromo-2-(difluoromethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
259243-50-0 | |
| Record name | 3-Bromo-2-(difluoromethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259243-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-(difluoromethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801281831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide](/img/structure/B3034880.png)
![4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034882.png)
![7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one](/img/structure/B3034883.png)
![(E)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-dimethoxypropane-1,3-diimine](/img/structure/B3034884.png)

![1-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridine-3-carbohydrazide](/img/structure/B3034888.png)

![5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B3034890.png)




![2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone](/img/structure/B3034896.png)